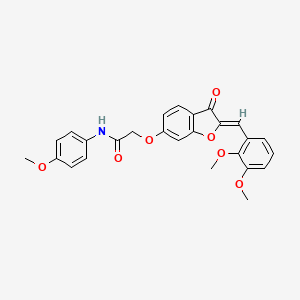
(Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to (Z)-2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)-N-(4-methoxyphenyl)acetamide often involves multistep reactions that include the formation of acetamide moieties, a common functional group in many natural and pharmaceutical products. Sakai et al. (2022) discuss versatile reagents for N-alkylacetamide synthesis, highlighting methods that could be relevant for constructing complex molecules like the one (Sakai et al., 2022).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through techniques such as NMR, X-ray diffraction, and crystallography. For instance, the work by Hu Jingqian et al. (2016) on a related acetamide compound provides insights into the detailed molecular structure, including the configuration of benzofuran derivatives (Hu Jingqian et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of acetamide derivatives can be complex, involving multiple functional groups that interact in various ways. For instance, Sunder et al. (2013) describe the synthesis of novel acetamides with anti-inflammatory activity, showcasing the type of chemical reactivity that might be expected from compounds with similar functional groups (Sunder et al., 2013).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting point, and crystallinity, can be inferred from studies on similar compounds. Galushchinskiy et al. (2017) provide data on the crystal structures of related acetamides, which can offer insights into the physical properties that might be expected (Galushchinskiy et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity under various conditions, stability, and interaction with other molecules, can be understood through synthetic studies and reactivity profiles of similar molecules. Gabriele et al. (2006) discuss the synthesis of dihydrobenzo[1,4]dioxine derivatives, providing a glimpse into the chemical behavior of structurally related compounds (Gabriele et al., 2006).
Aplicaciones Científicas De Investigación
Photodynamic Therapy
The zinc phthalocyanine with substituted benzenesulfonamide derivative groups, which share structural similarities with the compound , has been reported to possess significant potential for photodynamic therapy applications in cancer treatment due to its excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
A study on rhodanine-3-acetic acid derivatives, which are structurally related to the compound, revealed significant antimicrobial activity against a variety of bacterial, mycobacterial, and fungal strains. This indicates the potential of such compounds in developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Photoreactivity
Compounds with structural features similar to the specified compound have been synthesized to study their photoreactivity. These compounds, which decompose under specific light conditions, have applications in photochemical studies and possibly in the development of light-activated drugs (Katritzky et al., 2003).
Synthesis of Novel Compounds
The synthesis of novel compounds derived from similar chemical structures has been explored for their potential as anti-inflammatory and analgesic agents. These compounds have shown high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activity, indicating their potential in pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential as PTK Inhibitors
Certain derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one, structurally akin to the compound , have been synthesized and evaluated as protein-tyrosine kinase (PTK) inhibitors. These compounds showed significant inhibitory activities, suggesting their potential use in targeted cancer therapies (Li et al., 2017).
Propiedades
IUPAC Name |
2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO7/c1-30-18-9-7-17(8-10-18)27-24(28)15-33-19-11-12-20-22(14-19)34-23(25(20)29)13-16-5-4-6-21(31-2)26(16)32-3/h4-14H,15H2,1-3H3,(H,27,28)/b23-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHBEDLIAFZQCW-QRVIBDJDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

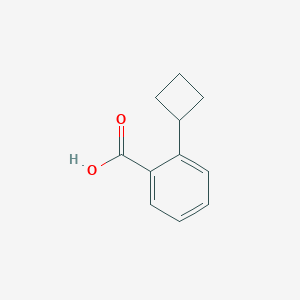
![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2493430.png)
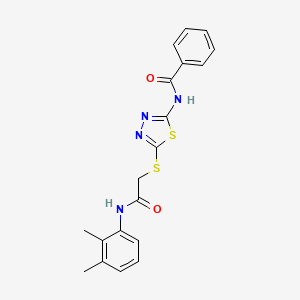
![2-Chloro-N-[(3-methyl-4-phenylphenyl)methyl]acetamide](/img/structure/B2493433.png)
![6-[(4-bromophenyl)methylsulfanyl]-7H-purine](/img/structure/B2493434.png)
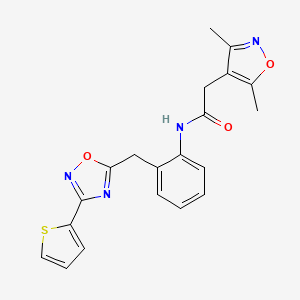


![4-[1-(Difluoromethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2493440.png)
![4-[[5-(4-Methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzenesulfonyl fluoride](/img/structure/B2493441.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)
![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)
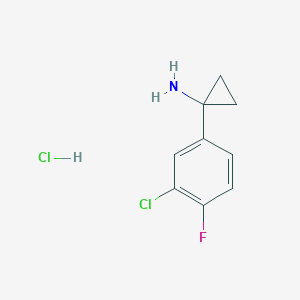
![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493450.png)